molecular formula C15H32BLiO3 B13087856 Lithium triisopropoxy(3-methylcyclopentyl)borate

Lithium triisopropoxy(3-methylcyclopentyl)borate

Cat. No.: B13087856
M. Wt: 278.2 g/mol
InChI Key: MJZSAATUSVISCF-UHFFFAOYSA-N
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Description

Lithium triisopropoxy(3-methylcyclopentyl)borate is a lithium borate complex featuring a triisopropoxy borate core coordinated with a 3-methylcyclopentyl substituent.

Synthesis Insights:
Based on methods for analogous lithium borates (e.g., triisopropyl borate derivatives), the synthesis likely involves:

  • Step 1: Reaction of triisopropyl borate with a lithium halide (e.g., LiF or LiCl) in a nonaqueous solvent (e.g., tetrahydrofuran or acetonitrile) under inert atmosphere .
  • Step 2: Substitution with a 3-methylcyclopentyl group, possibly via transmetallation or nucleophilic displacement.
    Reaction conditions would align with typical borate ester syntheses: temperatures of 20–80°C and reaction times of 1–30 hours .

Properties

Molecular Formula

C15H32BLiO3

Molecular Weight

278.2 g/mol

IUPAC Name

lithium;(3-methylcyclopentyl)-tri(propan-2-yloxy)boranuide

InChI

InChI=1S/C15H32BO3.Li/c1-11(2)17-16(18-12(3)4,19-13(5)6)15-9-8-14(7)10-15;/h11-15H,8-10H2,1-7H3;/q-1;+1

InChI Key

MJZSAATUSVISCF-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1CCC(C1)C)(OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium triisopropoxy(3-methylcyclopentyl)borate typically involves the reaction of lithium hydride with triisopropyl borate and 3-methylcyclopentanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and additional steps such as recrystallization or distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropoxy(3-methylcyclopentyl)borate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.

    Reduction: Reduction reactions can convert the borate ester into different boron-containing compounds.

    Substitution: The triisopropoxy and 3-methylcyclopentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters with higher oxidation states, while reduction may produce boron hydrides or other boron-containing compounds.

Scientific Research Applications

Lithium triisopropoxy(3-methylcyclopentyl)borate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Medicine: Research is ongoing to explore its use in medical applications, including as a component in drug delivery systems.

    Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of lithium triisopropoxy(3-methylcyclopentyl)borate involves its interaction with molecular targets through its borate ester moiety. The compound can form coordination complexes with various metal ions, which can influence its reactivity and stability. Additionally, the presence of the lithium ion can enhance the compound’s solubility and facilitate its incorporation into different chemical environments.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares lithium triisopropoxy(3-methylcyclopentyl)borate with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Applications Hazards (GHS)
This compound Inferred C14H26BliO3 Unknown 3-methylcyclopentyl (alkyl) Batteries (hypothetical) Unknown
Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate C15H24BF3LiNO3 341.10 4-(trifluoromethyl)pyridin-2-yl (heteroaromatic) Organometallic catalysis H315, H319 (skin/eye irritation)
Lithium triisopropyl 2-(6-fluoropyridyl)borate C14H24BFLiNO3 291.10 2-(6-fluoropyridyl) (heteroaromatic) Synthetic intermediates Unknown
Lithium bis(oxalate)borate (LiBOB) C4BO8Li 193.79 Oxalate (chelating ligand) Lithium-ion battery additive Corrosive (handling precautions required)

Key Observations :

  • Substituent Effects: Alkyl vs. Heteroaromatic Groups: The 3-methylcyclopentyl group (alkyl) in the target compound likely enhances solubility in nonpolar solvents compared to pyridyl derivatives, which may improve compatibility with hydrocarbon-based battery electrolytes . Trifluoromethyl Modification: The CF3 group in ’s compound increases thermal stability and hydrophobicity, critical for high-temperature battery applications .
  • Molecular Weight and Conductivity :
    • Lower molecular weight compounds (e.g., LiBOB at 193.79 g/mol) may exhibit higher ionic conductivity in electrolytes, whereas bulkier triisopropoxy derivatives (e.g., 291–341 g/mol) could reduce ion mobility but improve electrode passivation .

Reactivity and Stability

  • Thermal Stability : Pyridyl-substituted borates () decompose at lower temperatures due to aromatic ring instability, whereas alkyl-substituted borates (target compound) may withstand higher temperatures, aligning with trends in borate ester chemistry .
  • Electrochemical Behavior : LiBOB () forms stable solid-electrolyte interphases (SEI) in batteries, while triisopropoxy borates may act as co-solvents or anion receptors, enhancing lithium salt dissociation .

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